Benzyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate
Description
Benzyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a benzyl carboxylate group and a 5-chloropyrimidin-2-yl ether substituent. This structure combines a chiral pyrrolidine core with heteroaromatic and electron-withdrawing groups, making it a candidate for applications in medicinal chemistry, agrochemicals, or asymmetric catalysis. Its synthesis typically involves nucleophilic substitution or coupling reactions to introduce the chloropyrimidine moiety, followed by protection/deprotection strategies for functional group compatibility.
Properties
IUPAC Name |
benzyl 3-(5-chloropyrimidin-2-yl)oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c17-13-8-18-15(19-9-13)23-14-6-7-20(10-14)16(21)22-11-12-4-2-1-3-5-12/h1-5,8-9,14H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZRQDBAXXYYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure that allows it to interact with various biological targets. Its molecular formula is , and it features a pyrrolidine ring that is substituted with a benzyl group and a chloropyrimidine moiety. This structural diversity contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with similar structures may inhibit specific enzymes involved in cancer cell proliferation, such as mTORC1, leading to increased autophagy .
- Modulation of Autophagy : Research indicates that benzyl derivatives can disrupt autophagic flux, which is critical in cancer cells that rely on autophagy for survival under metabolic stress . This disruption can selectively induce apoptosis in cancer cells while sparing normal cells.
- Receptor Interaction : The compound may act as an agonist for beta-adrenergic receptors, influencing pathways related to metabolism and energy expenditure .
Anticancer Properties
Case studies have demonstrated the anticancer potential of benzyl derivatives. For instance, compounds structurally related to this compound have shown submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2) . These compounds increased the conversion of LC3-II, indicating enhanced autophagy, which is often exploited by cancer cells for survival.
Table: Summary of Biological Activities
Case Studies and Research Findings
- Study on Autophagy Modulation : A study investigated the effects of structural analogs on autophagic processes in pancreatic cancer cells. The results indicated that these compounds could significantly alter autophagic flux under nutrient-deprived conditions, making them promising candidates for further development as anticancer agents .
- Beta-Receptor Activation : Another line of research explored the role of benzyl derivatives as beta-receptor agonists. These compounds demonstrated the ability to enhance metabolic rates and could potentially be utilized in treating metabolic disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrrolidine derivatives modified with aromatic or heteroaromatic substituents. Below is a comparative analysis with analogous compounds, focusing on structural features, synthetic efficiency, and physicochemical properties.
Table 1: Key Comparisons with Analogous Pyrrolidine Derivatives
Structural and Functional Insights:
The m-tolyl group in the reference compound enhances steric bulk and lipophilicity, whereas the chloropyrimidine in the target compound may improve solubility in polar solvents due to its electronegative chlorine atom.
Synthetic Efficiency :
- The reference compound achieved an 81% yield with a high E/Z ratio (9:1), attributed to optimized cycloisomerization conditions. In contrast, chloropyrimidine-containing analogs often require multistep syntheses (e.g., SNAr reactions), which may reduce overall yields.
Stereochemical Control :
- The reference compound demonstrated moderate enantiomeric excess (83% ee) via chiral HPLC, suggesting that bulky substituents (e.g., m-tolyl) enhance stereoselectivity. For the target compound, stereochemical outcomes would depend on the configuration of the pyrrolidine ring and the chloropyrimidine’s orientation.
Analytical Characterization :
- Both compounds rely on NMR for structural confirmation (e.g., coupling constants for stereochemistry) and HRMS-ESI for molecular formula validation. The reference compound used an IC column for chiral separation, a method applicable to the target compound if enantiomers exist.
Research Findings and Implications
- Biological Activity : Chloropyrimidine-containing compounds are often explored as kinase inhibitors or antimicrobial agents due to their ability to mimic nucleobases. The target compound’s activity could be benchmarked against EG-I-2279-R-M-TOL-CBZ, which may exhibit different target affinities due to substituent variations.
- Thermodynamic Stability : The electron-withdrawing chloropyrimidine group in the target compound may increase hydrolytic stability compared to benzylidene-containing analogs, which are prone to retro-aldol reactions under basic conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
